(S)-Osanetant, also known by its developmental code SR-142,801, is a selective neurokinin-3 receptor antagonist that was developed by Sanofi-Synthélabo in the mid-1990s. It has been primarily investigated for its potential therapeutic effects in treating various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The compound is notable for being the first non-peptide antagonist targeting neurokinin-3 receptors, which are involved in regulating neurotransmitter release in the central nervous system. Its chemical formula is , with a molar mass of approximately 445.59 g/mol .
(S)-Osanetant is classified as a neurokinin-3 receptor antagonist. Neurokinin-3 receptors are part of the tachykinin family of receptors, which play significant roles in various physiological processes, including pain perception, inflammation, and mood regulation. The compound has shown high affinity for neurokinin-3 receptors (Ki = 0.21 nM) while exhibiting selectivity over neurokinin-1 and neurokinin-2 receptors .
The synthesis of (S)-Osanetant can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of the final compound. The use of solid-phase synthesis techniques has also been explored to streamline the process .
(S)-Osanetant has a complex molecular structure characterized by its non-peptide nature. The structure can be represented as follows:
Key structural features include:
The compound's unique non-peptide structure allows for distinct pharmacokinetic properties compared to peptide-based antagonists, potentially reducing side effects associated with peptide metabolism .
(S)-Osanetant primarily functions through competitive antagonism at the neurokinin-3 receptor sites. Its binding inhibits the action of endogenous neurokinins, particularly neurokinin B, which is implicated in various central nervous system disorders.
The compound has been studied for its interactions with other neurotransmitter systems, and its ability to modulate glutamatergic pathways may contribute to its therapeutic effects in conditions like schizophrenia. Detailed kinetic studies have shown that (S)-Osanetant effectively alters neurotransmitter release profiles in neuronal cultures.
(S)-Osanetant operates by selectively antagonizing neurokinin-3 receptors located in the central nervous system. This antagonism inhibits the signaling pathways activated by neurokinins, leading to:
Preclinical studies indicate that blocking these receptors may alleviate symptoms associated with schizophrenia and potentially slow cognitive decline in Alzheimer's disease .
Additional analyses may include spectroscopic methods such as NMR and mass spectrometry to confirm purity and structural integrity during synthesis .
(S)-Osanetant is being researched for its potential applications in treating several neurological and psychiatric conditions:
While clinical trials have shown mixed results regarding efficacy, further research is ongoing to clarify (S)-Osanetant's therapeutic potential .
Tachykinins are evolutionarily conserved peptide neurotransmitters that modulate complex behaviors through G-protein-coupled receptors. The mammalian tachykinin system comprises two primary genes: Tachykinin 1 (Tac1), encoding Substance P and Neurokinin A, and Tachykinin 2 (Tac2), encoding Neurokinin B (NkB). NkB preferentially binds and activates the Neurokinin 3 Receptor (NK3R), a Gαq/11-coupled receptor [1] [4] [7]. Upon ligand binding, NK3R initiates a canonical signaling cascade: activation of phospholipase C (PLC) triggers inositol trisphosphate (IP3) and diacylglycerol (DAG) production, leading to intracellular calcium mobilization and protein kinase C (PKC) activation [1] [5]. This pathway modulates neuronal excitability, neurotransmitter release, and gene expression.
(S)-Osanetant is a highly selective non-peptide antagonist of NK3R, exhibiting species-dependent binding affinity. It demonstrates nanomolar affinity for human and guinea pig NK3R but significantly lower affinity for rat and mouse receptors [5] [6] [10]. This selectivity stems from structural differences in transmembrane domains across species, impacting small-molecule interactions [6]. Functionally, (S)-Osanetant competitively inhibits NkB binding, preventing Gq protein activation and downstream calcium flux. Electrophysiological studies confirm that (S)-Osanetant blocks senktide (an NK3R agonist)-induced neuronal firing in mesolimbic dopamine pathways, highlighting its efficacy in modulating neuronal activity [5] [10].
Table 1: Neurokinin Receptor Specificity and Effects of (S)-Osanetant
| Receptor Type | Primary Endogenous Ligand | (S)-Osanetant Affinity | Key Signaling Pathways |
|---|---|---|---|
| Neurokinin 3 Receptor (NK3R) | Neurokinin B (NkB) | High (human, guinea pig) | Gαq/11 → PLC → IP3/DAG → Ca²⁺ release → PKC activation |
| Neurokinin 1 Receptor (NK1R) | Substance P | Negligible | Gαq/11 → Similar to NK3R |
| Neurokinin 2 Receptor (NK2R) | Neurokinin A | Negligible | Gαq/11 → Similar to NK3R |
The Tac2/NkB system is anatomically positioned to coordinate stress responses across limbic structures. Under baseline conditions, Tac2 mRNA expression is relatively restricted, with high densities in the bed nucleus of the stria terminalis (BNST), central amygdala (CeA), hypothalamic nuclei (dorsomedial hypothalamus and paraventricular nucleus), and habenula [1] [4] [7]. Chronic stress, particularly social isolation stress (SIS), induces profound upregulation of Tac2 transcription and NkB peptide release throughout these regions. Two weeks of SIS in rodents triggers a 2-3 fold increase in Tac2 mRNA in the BNST, central amygdala medial subdivision (CeM), and dorsomedial hypothalamus, correlating with maladaptive behavioral states [7].
This upregulation is functionally significant: NkB release in the dorsomedial BNST potentiates anxiety-like responses to unpredictable threats, while NkB signaling in the CeM enhances fear memory consolidation and expression [1] [4] [9]. Systemic administration of (S)-Osanetant prevents SIS-induced behavioral changes, including hypervigilance, persistent freezing, and exaggerated startle responses, confirming the Tac2/NkB system as a critical mediator of stress pathophysiology [4] [7]. Notably, (S)-Osanetant normalizes hypothalamic-pituitary-adrenal axis dysregulation associated with chronic stress without affecting basal cortisol levels, indicating targeted modulation of stress-specific pathways [7].
Chronic social isolation stress induces a pervasive "isolation brain state" characterized by coordinated behavioral changes: increased aggression, persistent fear responses, sensory hypersensitivity, and social withdrawal. This state is mechanistically orchestrated by brain-wide Tac2/NkB system upregulation [7]. (S)-Osanetant exerts its therapeutic effects via distributed neuromodulation:
Notably, enhancing Tac2/NkB signaling in group-housed animals pharmacologically (via senktide) or virally (via Tac2 overexpression) recapitulates the SIS phenotype, confirming the sufficiency of this system for state induction. (S)-Osanetant blocks this state transition entirely [7].
Chronic social isolation stress reprograms transcriptional networks in stress-responsive circuits. Key changes include:
(S)-Osanetant prevents these molecular adaptations. In SIS models, pretreatment with (S)-Osanetant maintains baseline levels of plasticity-related genes and prevents Tac2 upregulation [7]. This suggests NK3R antagonism interrupts a positive feedback loop where NkB signaling reinforces its own synthesis during chronic stress. Crucially, (S)-Osanetant administration after SIS establishment reverses both molecular and behavioral phenotypes, supporting disease-modifying potential [7].
Table 2: Molecular Alterations from Chronic Social Isolation Stress and (S)-Osanetant Effects
| Molecular Parameter | Affected Brain Regions | Direction of Change (SIS vs. Group-Housed) | Normalized by (S)-Osanetant? |
|---|---|---|---|
| Tac2 mRNA | BNST, CeA, DMH, Cortex | ↑↑↑ (2-3 fold) | Yes |
| BDNF-7 mRNA | Hippocampus, Prefrontal Cortex | ↓↓ | Yes |
| c-Fos mRNA | Hippocampus, Prefrontal Cortex | ↓↓ | Yes |
| Arc mRNA | Hippocampus, Prefrontal Cortex | ↓↓ | Yes |
| mGluR1 Protein | Prefrontal Cortex | ↓ | Partially |
| NkB Peptide | BNST, CeA, Hypothalamus | ↑↑ | Yes |
The therapeutic actions of (S)-Osanetant arise from discrete neuromodulation within key limbic structures:
Thus, (S)-Osanetant exerts region-specific effects: suppressing fear overconsolidation (amygdala), mitigating anxiety (BNST), and reducing aggression (hypothalamus). This distributed yet anatomically precise action underlies its broad efficacy against stress-induced behavioral pathology [1] [2] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1